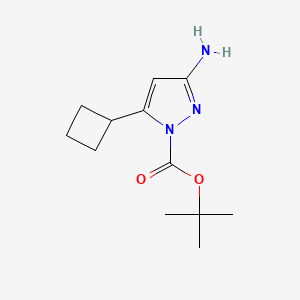![molecular formula C12H6Br2S B8248333 2,7-Dibromodibenzo[b,d]thiophene](/img/structure/B8248333.png)
2,7-Dibromodibenzo[b,d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromodibenzo[b,d]thiophene is a brominated derivative of dibenzothiophene, a heterocyclic aromatic compound containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 7 positions on the dibenzothiophene ring. It is commonly used as a building block in organic synthesis, particularly in the development of materials for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,7-Dibromodibenzo[b,d]thiophene can be synthesized through the bromination of dibenzothiophene. The reaction typically involves the use of bromine (Br2) in a solvent such as chloroform (CHCl3). The dibenzothiophene is dissolved in chloroform, and bromine is added dropwise to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dibromodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents (RMgX) or organolithium reagents (RLi).
Oxidation Reactions: The sulfur atom in the dibenzothiophene ring can be oxidized to form sulfoxides or sulfones.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted dibenzothiophenes can be synthesized.
Oxidation Products: Oxidation of this compound can yield this compound-5,5-dioxide.
Aplicaciones Científicas De Investigación
2,7-Dibromodibenzo[b,d]thiophene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of materials used in OLEDs, OPVs, and organic field-effect transistors (OFETs).
Photovoltaic Materials: The compound is utilized in the development of low band gap polymers for use in solar cells, enhancing their efficiency and performance.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and polymers, facilitating the development of new materials with desirable electronic properties.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromodibenzo[b,d]thiophene in its applications primarily involves its role as a building block in the synthesis of larger, more complex moleculesThe sulfur atom in the dibenzothiophene ring contributes to the compound’s ability to participate in π-conjugation, enhancing the electronic interactions within the material .
Comparación Con Compuestos Similares
2,8-Dibromodibenzo[b,d]thiophene: Another brominated derivative of dibenzothiophene, differing only in the positions of the bromine atoms.
3,7-Dibromodibenzo[b,d]thiophene: Similar in structure but with bromine atoms at the 3 and 7 positions.
Uniqueness: The unique positioning of the bromine atoms in 2,7-Dibromodibenzo[b,d]thiophene allows for specific electronic interactions and steric effects that can influence the properties of the resulting materials. This makes it a valuable compound in the design and synthesis of advanced materials for electronic applications.
Propiedades
IUPAC Name |
2,7-dibromodibenzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S/c13-7-2-4-11-10(5-7)9-3-1-8(14)6-12(9)15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRILIJVXWYFLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B8248251.png)






![(4S)-4-[(2R)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazol-2-yl]-1-(4-methylphenyl)-4,5-dihydroimidazole](/img/structure/B8248306.png)
![(4R)-1-(3-tert-butylphenyl)-2-[(4S)-1-(3-tert-butylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole](/img/structure/B8248309.png)


![(4S)-4-cyclohexyl-2-[(4R)-4-cyclohexyl-1-(3,5-dimethylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3,5-dimethylphenyl)-4,5-dihydroimidazole](/img/structure/B8248343.png)


